
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
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Overview
Description
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) (CAS: 92390-26-6) is a ruthenium(II) complex featuring a pentamethylcyclopentadienyl (Cp*) ligand, a 1,5-cyclooctadiene (COD) ligand, and a chloride ligand. Its molecular formula is C₁₈H₂₇ClRu, with a molecular weight of 379.93 g/mol .
Mechanism of Action
Target of Action
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds . It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes .
Mode of Action
The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes . This interaction leads to the formation of arylboronate . The arylboronate then undergoes palladium(II)-catalyzed carbonylation .
Biochemical Pathways
The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate . This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides .
Result of Action
The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . This leads to the creation of new compounds, such as highly substituted phthalides , which can have various applications in chemical synthesis.
Action Environment
The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water . These properties can affect the compound’s performance as a catalyst in different reaction environments.
Biological Activity
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound, characterized by its unique ligand arrangement, exhibits properties that may be beneficial in medicinal chemistry and catalysis.
- Molecular Formula : C18H27ClRu
- Molecular Weight : 379.93 g/mol
- Appearance : Brown crystalline solid
- Melting Point : 143°C to 147°C
Biological Activity
The biological activity of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has been primarily explored in the context of its anticancer properties. Research indicates that organometallic compounds containing ruthenium can exhibit cytotoxic effects against various cancer cell lines, with mechanisms potentially involving the generation of reactive oxygen species (ROS) and interactions with cellular targets.
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cell Lines :
- A study demonstrated that Ru(II)Cp complexes, including chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), displayed significant cytotoxicity against breast cancer cell lines, particularly triple-negative breast cancer (TNBC). The compound showed IC50 values ranging from 0.32 to 0.50 μM in various cell lines, indicating a potent inhibitory effect on cell proliferation and induction of apoptosis .
- Mechanisms of Action :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Chloro(cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) | C18H27ClRu | Similar ligand structure; used in catalysis |
Bis(cyclooctadiene)ruthenium(II) | C16H24Ru | Lacks pentamethyl substituents; different reactivity profile |
Pentamethylcyclopentadienyltricarbonylchromium | C15H15CrO3 | Different metal center; used in organic synthesis |
Safety and Handling
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) poses certain hazards, including irritation to the respiratory tract, skin, and eyes. Proper safety measures should be taken when handling this compound to mitigate risks associated with exposure .
Scientific Research Applications
Catalytic Applications
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) serves as a catalyst in several important chemical reactions:
-
Cyclotrimerization Reactions
- It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to produce arylboronates. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
-
C-C Coupling Reactions
- The compound facilitates the coupling of norbornenes and norbornadiene with alkynes, leading to [2 + 2] cycloadducts. This application is significant in the development of new synthetic methodologies for constructing cyclic compounds.
-
Addition Reactions
- It catalyzes the addition of organic disulfides to alkenes, resulting in vic-dithioethers. This reaction is valuable for creating sulfur-containing compounds that are important in medicinal chemistry.
-
Racemization of Chiral Alcohols
- In combination with specific ligands, it forms a ternary catalyst system capable of rapidly racemizing chiral non-racemic secondary alcohols, enhancing the efficiency of asymmetric synthesis processes.
Case Study 1: Cyclotrimerization of Alkynylboronates
A study demonstrated the effectiveness of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) in catalyzing the cyclotrimerization of various alkynylboronates. The reaction yielded high conversions and selectivity towards desired products under mild conditions, showcasing its potential for industrial applications in organic synthesis .
Case Study 2: C-C Coupling with Norbornene Derivatives
Research involving the coupling of norbornene derivatives with terminal alkynes revealed that this ruthenium complex significantly improved reaction rates and yields compared to traditional catalysts. The study highlighted its utility in synthesizing complex cyclic structures that are often difficult to obtain through other methods .
Data Table: Summary of Catalytic Reactions
Reaction Type | Substrates Involved | Major Products | Key Findings |
---|---|---|---|
Cyclotrimerization | Alkynylboronates, propargyl alcohols | Arylboronates | High selectivity and yield under mild conditions |
C-C Coupling | Norbornenes, terminal alkynes | [2 + 2] Cycloadducts | Enhanced rates compared to conventional methods |
Addition Reaction | Alkenes, organic disulfides | Vic-dithioethers | Efficient formation of sulfur-containing compounds |
Racemization | Chiral non-racemic secondary alcohols | Racemic mixtures | Fast racemization achieved using ternary catalyst |
Industrial Applications
In addition to its research applications, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is utilized in various industrial processes:
- OLED Materials: The compound is explored for its potential use in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.
- Precious Metal Catalysts: Its catalytic properties make it valuable in processes requiring precious metal catalysts for efficient chemical transformations.
- Fine Chemicals Production: It plays a role in the synthesis of fine chemicals used across multiple industries, including pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) with high purity and yield?
- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include using anhydrous solvents (e.g., THF or dichloromethane) and stoichiometric control of the cyclooctadiene ligand. Post-synthesis purification via recrystallization or column chromatography is critical. Storage at 0–6°C under inert gas is recommended to maintain stability .
Q. How does the cyclooctadiene ligand influence the electronic and steric properties of this ruthenium complex?
- Methodological Answer : Cyclooctadiene (COD) acts as a labile η⁴-ligand, modulating the complex’s electron density and reactivity. Comparative studies using IR spectroscopy (CO stretching frequencies) or cyclic voltammetry can reveal ligand-induced changes in redox potentials. Computational methods (DFT) may further elucidate steric effects from the pentamethylcyclopentadienyl (Cp*) ligand .
Advanced Research Questions
Q. What advanced crystallographic techniques are essential for resolving structural ambiguities in this complex?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. High-resolution data collection (R factor < 0.05) and refinement using software like SHELX or OLEX2 are critical. Displacement ellipsoid analysis (30% probability level) ensures accurate atomic positioning. Pair with spectroscopic data (NMR, FTIR) for cross-validation .
Q. How can researchers reconcile contradictions in catalytic activity data during transfer hydrogenation studies?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (solvent polarity, temperature, substrate scope). Systematic kinetic studies (e.g., variable-temperature NMR or UV-vis monitoring) and isotope labeling (e.g., deuterated substrates) can clarify mechanistic pathways. Theoretical frameworks like the Noyori-Ikariya model for hydrogen transfer should guide hypothesis testing .
Q. What methodologies address the challenges of ligand substitution kinetics in catalytic cycles involving this complex?
- Methodological Answer : Stopped-flow spectroscopy or time-resolved mass spectrometry can track transient intermediates. Variable-pressure experiments may reveal associative vs. dissociative substitution pathways. Density Functional Theory (DFT) modeling of transition states provides mechanistic insights. Compare with analogous Ru-Cp* complexes to isolate steric/electronic contributions .
How does the Cp ligand enhance thermal stability and catalytic selectivity compared to unsubstituted cyclopentadienyl ligands?*
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Reaction screening under harsh conditions (e.g., elevated temperatures or acidic media) paired with X-ray absorption spectroscopy (XAS) can probe ligand robustness. Steric maps (e.g., Tolman cone angles) and Hammett parameters correlate substituent effects with selectivity trends .
Q. Methodological Considerations
- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with spectroscopic results (¹H/¹³C NMR, ESI-MS) to confirm structural assignments .
- Catalytic Optimization : Use Design of Experiments (DoE) frameworks to systematically vary reaction parameters (e.g., catalyst loading, solvent, temperature) and identify optimal conditions .
- Theoretical Frameworks : Link experimental findings to organometallic theory (e.g., 18-electron rule, ligand-field theory) to contextualize reactivity and electronic structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Dicarbonyl-chloro-(η⁵-pentaphenylcyclopentadienyl)ruthenium(II)
- Structure : Replaces Cp* with a bulkier pentaphenylcyclopentadienyl ligand and includes carbonyl (CO) ligands.
- Bond Distances : Ru–Cl = 2.409 Å , Ru–CO = 1.895 Å .
- Key Difference : The electron-withdrawing CO ligands and steric bulk of the pentaphenyl group reduce catalytic activity compared to Cp*-based complexes.
Chloro(pentamethylcyclopentadienyl)ruthenium(II) Tetramer
- Structure : Tetrameric form with four Ru centers (C₄₀H₆₀Ru₄Cl₄; MW = 1087.00 g/mol ) .
- Key Difference: The tetrameric structure may alter solubility and catalytic accessibility compared to the monomeric COD-containing analog.
Chloro(1,5-cyclooctadiene)rhodium(I) Dimer
- Structure : Rhodium(I) analog with COD ligands (CAS: 12092-47-6) .
- Key Difference : Rhodium’s lower electronegativity and higher cost limit its utility in large-scale catalysis compared to ruthenium complexes.
Catalytic Performance in Azide-Alkyne Cycloaddition
- RuAAC vs CuAAC : While copper catalysts (e.g., CuI) achieve faster 1,4-triazole formation, Ru(II) complexes provide complementary 1,5-selectivity, critical for mimicking disulfide bonds in peptides .
- Efficiency : The Ru(II) complex outperforms other transition metal catalysts (e.g., palladium, rhodium) in regioselective cycloadditions, as demonstrated in the synthesis of 1-(2-pyridyl)indoles .
Comparison with Rhodium Analogs
Parameter | Chloro(COD)(Cp*)Ru(II) | Dichloro(Cp*)Rh(III) Dimer |
---|---|---|
Metal Oxidation State | +2 | +3 |
Ligands | COD, Cp*, Cl⁻ | Cp*, Cl⁻ |
Applications | Cycloadditions, peptides | Hydrogenation, C–H activation |
Cost | Moderate | High |
- Rhodium complexes are often used in hydrogenation but are less effective in cycloadditions due to redox limitations .
Research Findings and Industrial Relevance
- Peptide Synthesis : The Ru(II) complex enables microwave-assisted solid-phase synthesis of 1,5-triazole-containing peptides, mimicking disulfide bonds with higher metabolic stability .
- Polymer Chemistry : It catalyzes the polymerization of triazole oligomers, producing materials with tunable thermal properties .
- Drug Discovery : Its use in synthesizing pyridyl-indole scaffolds highlights its role in accessing biologically active molecules .
Properties
CAS No. |
92390-26-6 |
---|---|
Molecular Formula |
C18H28ClRu |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |
InChI Key |
JBVMVFXUVNUNNG-ZNZJSHLGSA-M |
SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Isomeric SMILES |
CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
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